molecular formula C8H6N4O B3199508 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile CAS No. 1016878-15-1

2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile

Cat. No. B3199508
CAS RN: 1016878-15-1
M. Wt: 174.16 g/mol
InChI Key: HPSBWXNZWVLWQS-UHFFFAOYSA-N
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Description

“2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile” is a chemical compound that belongs to the class of triazoles . It is a ring assembly and a member of triazoles . The molecular formula of this compound is C9H9N3O3 .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyridine ring . The InChI code for this compound is InChI=1S/C9H9N3O3/c13-8(14)4-6-12-9(15)11-5-2-1-3-7(11)10-12/h1-3,5H,4,6H2,(H,13,14) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 207.19 g/mol . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is -0.3 .

Scientific Research Applications

Heterocyclic Compounds and Drug Development

The triazoles, including compounds like 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetonitrile, are of significant interest in the preparation of new drugs due to their diverse biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for various modifications, leading to the development of new chemical entities with potential therapeutic applications. There is an ongoing need for more efficient and environmentally sustainable synthesis methods for these compounds, especially in response to emerging diseases and antibiotic-resistant bacteria (Ferreira et al., 2013).

Antimicrobial Applications

1,2,4-Triazole derivatives, such as this compound, have shown promising results against various bacterial strains, including antibiotic-resistant ones like Staphylococcus aureus. These compounds inhibit crucial bacterial enzymes like DNA gyrase and topoisomerase IV, showcasing potential as novel anti-S. aureus agents. The development of triazole-containing hybrids highlights the broad-spectrum antibacterial activity against clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).

Optical Sensors and Material Science

Triazole derivatives are also explored for their applications in optical sensors due to their ability to act as recognition units. These compounds, by virtue of their heteroatomic composition, are suitable for the synthesis of optical sensors with applications ranging from environmental monitoring to healthcare. Pyrimidine derivatives, closely related to triazoles, exhibit a broad spectrum of biological and medicinal applications, indicating the versatility of these heterocyclic compounds in scientific research (Jindal & Kaur, 2021).

Eco-Friendly Synthesis Methods

Recent advancements in the synthesis of 1,2,3-triazoles focus on eco-friendly procedures, such as microwave irradiation and the use of biodegradable catalysts. These methods offer advantages like reduced reaction times and higher yields, contributing to the sustainable production of triazole derivatives. This approach not only supports the development of new pharmaceuticals but also aligns with green chemistry principles, emphasizing energy efficiency and the use of renewable resources (de Souza et al., 2019).

Future Directions

The future directions for this compound could involve further exploration of its potential as an IDO1 inhibitor . Additionally, the development of more potent analogues through rational and in silico-guided design could be a promising area of research .

properties

IUPAC Name

2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c9-4-6-12-8(13)11-5-2-1-3-7(11)10-12/h1-3,5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSBWXNZWVLWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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